molecular formula C14H19NO4 B1315626 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 96449-62-6

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B1315626
CAS No.: 96449-62-6
M. Wt: 265.3 g/mol
InChI Key: YBBZCXJUQRZHDD-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at position 1 with a 3,4-dimethoxyphenylmethyl group and at position 4 with a hydroxymethyl moiety. Its molecular formula is inferred as C₁₅H₂₁NO₄ (molecular weight ~279.3 g/mol). Though direct pharmacological data for this compound are absent in the provided evidence, structurally related pyrrolidinone derivatives are frequently explored in medicinal chemistry for their bioactivity, particularly in central nervous system (CNS) and anti-inflammatory applications .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-18-12-4-3-10(5-13(12)19-2)7-15-8-11(9-16)6-14(15)17/h3-5,11,16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBZCXJUQRZHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(CC2=O)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540344
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96449-62-6
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidin-2-one in the presence of a base to form the intermediate compound. This intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable catalyst to yield the final product .

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and specificity. Pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidin-2-one Core

Compound A : 1-[(2,4-Dimethoxyphenyl)methyl]-4-(1-hydroxy-1-methylethyl)pyrrolidin-2-one ()
  • Molecular Weight : 293.36 g/mol
  • Substituents :
    • Position 1: 2,4-Dimethoxyphenylmethyl
    • Position 4: 1-Hydroxy-1-methylethyl
  • Key Differences: The methoxy group positions on the phenyl ring (2,4 vs. The 4-position substituent (hydroxymethyl vs. branched hydroxyalkyl) introduces distinct steric and solubility profiles.
  • Implications : The branched hydroxyalkyl group may reduce metabolic instability compared to a linear hydroxymethyl chain .
Compound B : 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one ()
  • Molecular Weight : 209.67 g/mol
  • Substituents :
    • Position 1: 4-(Chloromethyl)phenyl
  • Key Differences :
    • Replacement of 3,4-dimethoxyphenylmethyl with a chloromethylphenyl group eliminates methoxy-mediated hydrogen bonding.
    • The chlorine atom increases electronegativity and may enhance halogen bonding but reduces aqueous solubility.
  • Implications : Chlorine substitution is often used to modulate pharmacokinetics but may introduce toxicity risks .

Analogues with Heterocyclic Cores and Similar Substituents

Compound C : 2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one ()
  • Substituents :
    • Position 2: 3,4-Dimethoxyphenyl
    • Position 7: (3R)-3-Methylpiperazinyl
  • Key Differences: The pyrido-pyrimidinone core replaces pyrrolidin-2-one, increasing aromaticity and planarity. The piperazinyl group introduces basicity, enhancing interaction with charged biological targets (e.g., kinases).
  • Implications : Such derivatives are often explored as kinase inhibitors due to their rigid, planar structures .

Functional Group Variations in Related Molecules

Compound D : 5-(Hydroxymethyl)pyrrole-2-carboxaldehyde ()
  • Substituents :
    • Position 5: Hydroxymethyl
    • Position 2: Aldehyde
  • Key Differences :
    • A pyrrole ring replaces pyrrolidin-2-one, eliminating the lactam group critical for hydrogen bonding.
    • The aldehyde moiety confers electrophilicity, enabling covalent interactions with biological nucleophiles.
  • Implications : Pyrrole derivatives are common in natural products but may exhibit lower metabolic stability than lactams .

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Pyrrolidin-2-one 1-(3,4-Dimethoxyphenyl)methyl, 4-hydroxymethyl ~279.3 Lactam, dimethoxy, hydroxymethyl CNS modulation (inferred)
Compound A () Pyrrolidin-2-one 1-(2,4-Dimethoxyphenyl)methyl, 4-(1-hydroxy-1-methylethyl) 293.36 Lactam, dimethoxy, branched hydroxy Metabolic stability studies
Compound B () Pyrrolidin-2-one 1-(4-Chloromethylphenyl) 209.67 Lactam, chloromethyl Halogen bonding applications
Compound C () Pyrido-pyrimidinone 2-(3,4-Dimethoxyphenyl), 7-piperazinyl Not provided Aromatic heterocycle, piperazine Kinase inhibition

Research Findings and Implications

  • Substituent Position Effects: The 3,4-dimethoxy configuration in the target compound may enhance binding to catecholamine receptors compared to 2,4-dimethoxy analogues due to spatial alignment with endogenous ligands .
  • Hydroxymethyl vs. Chloromethyl : The hydroxymethyl group improves water solubility, favoring oral bioavailability, while chloromethyl derivatives are more suited for covalent drug design .
  • Heterocyclic Core Impact: Pyrido-pyrimidinones (e.g., Compound C) exhibit stronger π-π stacking interactions than pyrrolidinones, making them preferable for enzyme inhibition .

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a synthetic compound belonging to the pyrrolidinone class, characterized by its unique chemical structure that includes a pyrrolidin-2-one ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

Molecular Formula : C14H19NO4
Molar Mass : 265.30 g/mol
CAS Number : 96449-62-6

The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidin-2-one in the presence of a base, followed by hydroxymethylation using formaldehyde and a catalyst. This method allows for the efficient production of the compound while optimizing yield and purity through careful selection of reaction conditions and reagents .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In studies involving human lung adenocarcinoma (A549) cells, the compound demonstrated cytotoxic effects that were structure-dependent. For instance, derivatives with specific substitutions on the phenyl ring showed varying degrees of efficacy against cancer cell viability .

A comparative analysis highlighted that certain modifications enhanced anticancer activity significantly:

  • Compound with 4-dimethylamino substitution : Showed the highest anticancer activity.
  • Compounds with di- and trimethoxy substitutions : Resulted in a significant loss of activity compared to simpler derivatives .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties against multidrug-resistant pathogens. The testing included various strains such as Klebsiella pneumoniae and Staphylococcus aureus. The findings suggested that certain structural modifications could enhance antimicrobial efficacy, similar to its anticancer activity .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The hydroxymethyl and methoxy groups are crucial for binding affinity to receptors or enzymes involved in signal transduction pathways. This interaction may modulate various biological processes including gene expression and metabolic pathways .

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it can be compared with other pyrrolidinone derivatives:

Compound NameKey FeaturesBiological Activity
1-(4-Methoxyphenyl)-2-pyrrolidinone Lacks hydroxymethyl groupDifferent reactivity
1-(3,4-Dimethoxyphenyl)-2-pyrrolidinone Similar structure without hydroxymethyl groupAltered solubility
4-Hydroxymethyl-2-pyrrolidinone Lacks 3,4-dimethoxyphenyl groupDifferent physical properties

The combination of functional groups in this compound contributes to its distinctive chemical reactivity and potential therapeutic applications .

Case Studies and Research Findings

Recent studies have focused on characterizing the biological activities of various derivatives of pyrrolidinones. For example:

  • A study demonstrated that certain derivatives exhibited potent anticancer activity against A549 cells when tested at a concentration of 100 µM for 24 hours using an MTT assay .
  • Another investigation highlighted the antimicrobial potential against clinically significant pathogens, suggesting a broad spectrum of activity depending on structural modifications .

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